![molecular formula C15H21F2NO3S B11765271 (R)-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol CAS No. 718610-74-3](/img/structure/B11765271.png)
(R)-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol
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Overview
Description
®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluorophenyl group, a piperidinyl moiety, and a propanol backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidinyl Moiety: The piperidinyl ring is synthesized through a cyclization reaction involving appropriate amine and ketone precursors.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Propanol Backbone: The final step involves the addition of the propanol group through a Grignard reaction or similar organometallic coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the piperidinyl ring.
Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles like NaOH (Sodium hydroxide) or KCN (Potassium cyanide).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-sulfonylated or modified piperidinyl derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
Neurological Disorders
Research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurological disorders such as Alzheimer's disease and other forms of dementia. Its mechanism of action may involve modulation of neurotransmitter systems and reduction of neuroinflammation.
Anticancer Activity
The compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, in vitro studies revealed that it effectively reduces cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 5.2 | Induction of apoptosis |
A549 | 6.0 | Inhibition of kinase activity |
This data suggests that the compound may serve as a lead molecule for developing new anticancer therapies.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It has been shown to reduce levels of pro-inflammatory cytokines in models of inflammation, indicating potential use in treating inflammatory diseases.
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
- Case Study on MCF-7 Cells : A study demonstrated that treatment with the compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 24 hours.
- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to controls, suggesting systemic efficacy.
- Pharmacokinetics : Research indicated favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of ®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(3,5-Dichlorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol
- ®-3-(3,5-Difluorophenyl)-3-(1-(ethylsulfonyl)piperidin-4-yl)propan-1-ol
- ®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)butan-1-ol
Uniqueness
®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
This detailed article provides a comprehensive overview of ®-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(R)-3-(3,5-Difluorophenyl)-3-(1-(methylsulfonyl)piperidin-4-yl)propan-1-ol is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of inhibiting pyruvate dehydrogenase kinase (PDHK) and its implications in metabolic disorders.
Chemical Structure and Properties
The compound's structure features a piperidine ring, a difluorophenyl moiety, and a methylsulfonyl group, contributing to its unique pharmacological profile. The molecular formula is C16H20F2N2O2S, and it is classified as a small molecule with potential therapeutic applications.
Research indicates that this compound acts primarily as an inhibitor of PDHK. PDHK plays a crucial role in regulating the conversion of pyruvate to acetyl-CoA, thereby influencing cellular energy metabolism. By inhibiting PDHK, this compound can potentially enhance mitochondrial function and promote glucose oxidation, making it a candidate for treating metabolic disorders such as diabetes and obesity .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively reduces IL-1β release in LPS/ATP-stimulated human macrophages, suggesting anti-inflammatory properties. The concentration-dependent inhibition observed indicates that the compound may modulate inflammatory pathways by affecting cytokine release .
Study 1: PDHK Inhibition
A study published in Google Patents highlighted the synthesis and biological evaluation of various piperidine derivatives, including this compound. The findings indicated significant inhibition of PDHK activity, which was correlated with improved metabolic parameters in cellular models .
Study 2: Anti-inflammatory Effects
Another study focused on the compound's ability to inhibit pyroptosis—a form of programmed cell death associated with inflammation—demonstrated that it reduced pyroptotic cell death by approximately 24.9% at 10 µM concentration. This effect was attributed to its interaction with NLRP3 inflammasome pathways, which are critical in mediating inflammatory responses .
Comparative Biological Activity Table
Properties
CAS No. |
718610-74-3 |
---|---|
Molecular Formula |
C15H21F2NO3S |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
(3R)-3-(3,5-difluorophenyl)-3-(1-methylsulfonylpiperidin-4-yl)propan-1-ol |
InChI |
InChI=1S/C15H21F2NO3S/c1-22(20,21)18-5-2-11(3-6-18)15(4-7-19)12-8-13(16)10-14(17)9-12/h8-11,15,19H,2-7H2,1H3/t15-/m1/s1 |
InChI Key |
WPKOQTOQNBKYPW-OAHLLOKOSA-N |
Isomeric SMILES |
CS(=O)(=O)N1CCC(CC1)[C@@H](CCO)C2=CC(=CC(=C2)F)F |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(CCO)C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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